1-[3-(4-bromophenyl)acryloyl]pyrrolidine
Description
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-8H,1-2,9-10H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDDABXXDCPRFY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
1-[3-(4-bromophenyl)acryloyl]pyrrolidine is characterized by the following properties:
- Molecular Formula : C13H12BrN
- Molecular Weight : 262.15 g/mol
- IUPAC Name : 1-(3-(4-bromophenyl)acryloyl)pyrrolidine
The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further study.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[3-(4-bromophenyl)acryloyl]pyrrolidine exhibit significant anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the inhibition of specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Polymer Synthesis
In materials science, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine can be utilized as a monomer in the synthesis of polymers. Its acrylamide functionality allows for polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of bromine into the polymer backbone can enhance thermal stability and mechanical strength.
Bioconjugation Techniques
The compound can serve as a versatile linker in bioconjugation techniques. By attaching biomolecules such as peptides or antibodies, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects. This application is particularly relevant in cancer therapy, where targeted delivery can enhance the concentration of drugs at tumor sites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells through PI3K/Akt inhibition. | |
| Antimicrobial Properties | Inhibited growth of Staphylococcus aureus and E. coli; potential for antibiotic development. | |
| Polymer Synthesis | Successfully polymerized to form hydrogels with enhanced mechanical properties. | |
| Bioconjugation | Developed targeted delivery systems using 1-[3-(4-bromophenyl)acryloyl]pyrrolidine as a linker. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from MAO-A activity of structurally related compounds in .
Key Observations:
- Acryloyl vs. Acetyl/Sulfonyl Groups : The acryloyl group in the target compound introduces conjugation, enhancing electrophilicity compared to acetyl or sulfonyl substituents. This could improve binding to biological targets like MAO-A, as seen in unsaturated analogs such as piperolein B .
- Positional Isomerism : Compounds like 3-(4-bromophenyl)pyrrolidine hydrochloride (3-position substitution) vs. 4-(4-bromophenyl)piperidine hydrochloride (4-position, piperidine core) exhibit distinct bioactivity profiles due to ring size and substitution patterns .
- Synthetic Utility : The sulfonyl derivative (1-[(4-bromophenyl)sulfonyl]pyrrolidine) is a key intermediate in sulfonamide-based drug design, whereas acetylated analogs serve as precursors for further functionalization .
Physicochemical Properties
| Property | 1-[3-(4-Bromophenyl)acryloyl]pyrrolidine | 3-(4-Bromophenyl)pyrrolidine HCl | 1-[(4-Bromophenyl)sulfonyl]pyrrolidine |
|---|---|---|---|
| Molecular Weight | 280.17 g/mol | 250.57 g/mol | 298.18 g/mol |
| Solubility | Likely low (hydrophobic acryloyl) | Moderate (HCl salt) | Low (sulfonamide) |
| Melting Point | Not reported | Not reported | Not reported |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.9 |
Q & A
Q. What are the key spectroscopic techniques for structural confirmation of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons in the pyrrolidine ring (δ 1.8–3.5 ppm) and acryloyl group (δ 5.5–7.5 ppm for vinyl protons). The 4-bromophenyl group shows aromatic protons as a doublet (δ ~7.3–7.6 ppm) .
- 13C NMR confirms carbonyl (C=O) at ~165–175 ppm and brominated aromatic carbons (C-Br at ~120–130 ppm) .
- Mass Spectrometry (MS): High-resolution MS determines molecular ion peaks (e.g., [M+H]+) and fragments like the bromophenyl group (m/z ~157) .
- Infrared (IR) Spectroscopy: Detects acryloyl C=O stretch (~1650–1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. How is this compound synthesized, and what are common purification methods?
Methodological Answer:
- Synthetic Route:
- Step 1: Condensation of 4-bromophenylacrylic acid with pyrrolidine via carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous THF .
- Step 2: Reaction monitored by TLC (silica gel, ethyl acetate/hexane) to track progress .
- Purification:
Q. What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of brominated aromatic vapors .
- Waste Disposal: Collect in halogenated waste containers, adhering to GHS guidelines for brominated compounds .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
- Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl or HOBt) to reduce side reactions .
- Kinetic Studies: Use in situ FTIR or HPLC to identify rate-limiting steps and adjust stoichiometry .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic acryloyl group) .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
- Cheminformatics Tools: PubChem and ChemIDplus provide SMILES/InChI for property prediction (logP, solubility) .
Q. How does the bromophenyl group influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Enzyme Inhibition Assays: Kinetic studies (e.g., IC50 determination) using fluorogenic substrates .
Q. What techniques resolve crystallographic data for structural validation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
